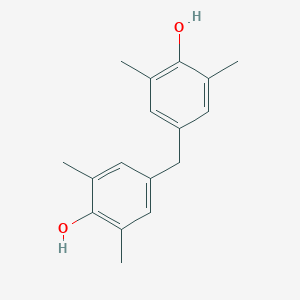

4,4'-Methylenebis(2,6-dimethylphenol)

Description

The exact mass of the compound 4,4'-Methylenebis(2,6-dimethylphenol) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128403. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2,6-dimethylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2,6-dimethylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8,18-19H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZWZMUXHALBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)CC2=CC(=C(C(=C2)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063820 | |

| Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-methylenebis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5384-21-4 | |

| Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5384-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-dimethylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005384214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-xylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis[2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(3,5-dimethyl-4-hydroxyphenyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenedi-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Methylenebis(2,6-dimethylphenol) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH6FV2EG7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Methylenebis(2,6-dimethylphenol): A Comprehensive Technical Guide

CAS Number: 5384-21-4

This technical guide provides an in-depth overview of 4,4'-Methylenebis(2,6-dimethylphenol), a chemical compound with significant applications in the polymer and antioxidant industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and relevant experimental protocols.

Chemical and Physical Properties

4,4'-Methylenebis(2,6-dimethylphenol) is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and industrial applications.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀O₂ | [2] |

| Molecular Weight | 256.35 g/mol | [3] |

| Melting Point | 175.0 to 179.0 °C | [1] |

| Physical State | Solid | [1] |

| Solubility in Methanol | Almost transparent | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

Synthesis

A common method for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) involves the reaction of 2,6-dimethylphenol with formaldehyde. The following is a general experimental protocol.

Experimental Protocol: Synthesis

Materials:

-

2,6-dimethylphenol

-

Formaldehyde (e.g., as an aqueous solution like formalin)

-

Acid catalyst (e.g., hydrochloric acid)

-

Solvent (e.g., a non-polar organic solvent)

Procedure:

-

In a reaction vessel, dissolve 2,6-dimethylphenol in a suitable solvent.

-

Slowly add the acid catalyst to the solution while stirring.

-

Gradually add formaldehyde to the reaction mixture. The reaction is typically exothermic, so the addition rate should be controlled to maintain a specific temperature range.

-

After the addition is complete, continue stirring the mixture for a specified period at a controlled temperature to ensure the reaction goes to completion.

-

After the reaction, the mixture is cooled, and the crude product is separated.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain pure 4,4'-Methylenebis(2,6-dimethylphenol).

-

The final product is dried under vacuum.

Characterization: The identity and purity of the synthesized compound can be confirmed using various analytical techniques, including:

-

Melting Point Determination: To check for purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

Applications

4,4'-Methylenebis(2,6-dimethylphenol) is primarily utilized for its antioxidant properties and as a curing agent in the production of polymers.

Antioxidant

This compound acts as a potent antioxidant, effectively inhibiting oxidation processes that can degrade various materials. Its antioxidant properties are particularly valuable in plastics, rubbers, and oils.

The antioxidant activity of 4,4'-Methylenebis(2,6-dimethylphenol) can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[4][5]

Principle: DPPH is a stable free radical that has a deep violet color in solution.[5] When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless molecule.[5] The degree of color change, measured by a spectrophotometer, is proportional to the antioxidant's radical scavenging activity.[5]

Materials:

-

4,4'-Methylenebis(2,6-dimethylphenol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of 4,4'-Methylenebis(2,6-dimethylphenol) in methanol.

-

In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with each dilution of the test compound.

-

A control sample containing only the DPPH solution and methanol is also prepared.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

dot

References

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-dimethylphenol): Molecular Structure, Properties, and Antioxidant Functionality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Methylenebis(2,6-dimethylphenol), a hindered phenolic antioxidant. The document details its molecular structure, physicochemical properties, and its primary application as a stabilizer in polymeric systems. Included are generalized experimental protocols for the evaluation of antioxidant activity and diagrams illustrating its mechanism of action and a typical evaluation workflow.

Molecular Structure and Identity

4,4'-Methylenebis(2,6-dimethylphenol) is a symmetrical molecule characterized by two 2,6-dimethylphenol units linked by a methylene bridge at the para position relative to the hydroxyl groups. This structure is key to its function as a potent antioxidant.

IUPAC Name: 4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol[1] Synonyms: Bis(4-hydroxy-3,5-dimethylphenyl)methane, 4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane[2] CAS Number: 5384-21-4[2][3][4]

The molecular formula of the compound is C₁₇H₂₀O₂.[2]

Physicochemical and Computed Properties

The quantitative properties of 4,4'-Methylenebis(2,6-dimethylphenol) are summarized in the table below. These properties are critical for understanding its behavior in various matrices and for designing applications.

| Property | Value |

| Molecular Weight | 256.34 g/mol [1][3] |

| Appearance | Crystalline powder[3][4] |

| Melting Point | 176 °C[3] |

| Boiling Point | 414.7 °C at 760 mmHg[3] |

| Density | 1.11 g/cm³[3] |

| Water Solubility | 100 mg/L at 25 °C[3] |

| pKa (Predicted) | 10.21 ± 0.10[3][4] |

| LogP (XLogP3-AA) | 4.6[1] |

| Hydrogen Bond Donors | 2[4] |

| Hydrogen Bond Acceptors | 2[4] |

Application as a Polymer Antioxidant

4,4'-Methylenebis(2,6-dimethylphenol) is primarily utilized as an antioxidant in a variety of polymers, such as polyolefins (polyethylene, polypropylene), to prevent degradation caused by heat and oxidation during processing and long-term use. It is also employed in thermosetting resin compositions for the manufacture of metal-clad laminates and printed circuit boards. Its function is to stabilize the material against discoloration and the loss of mechanical properties by inhibiting oxidative aging.

Antioxidant Mechanism of Action

As a hindered phenolic antioxidant, 4,4'-Methylenebis(2,6-dimethylphenol) functions by interrupting the radical chain reactions of polymer oxidation. The phenolic hydroxyl groups donate a hydrogen atom to reactive peroxy radicals (ROO•) that are formed during the oxidation process. This donation terminates the chain reaction, and the antioxidant itself is converted into a stable, non-reactive phenoxy radical. The steric hindrance provided by the methyl groups at the ortho positions to the hydroxyl group enhances the stability of this phenoxy radical, preventing it from initiating new oxidation chains.

Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

Experimental Protocols: Evaluation of Antioxidant Efficacy

To assess the effectiveness of 4,4'-Methylenebis(2,6-dimethylphenol) as an antioxidant, several standardized experimental protocols can be employed. These generally involve subjecting the polymer with and without the antioxidant to accelerated aging conditions and then measuring the extent of degradation.

1. Sample Preparation

-

Melt Blending: The polymer resin is mixed with a specified concentration of 4,4'-Methylenebis(2,6-dimethylphenol) (e.g., 0.1-1.0% by weight) using a melt blender or extruder at a temperature above the polymer's melting point.

-

Molding: The blended material is then compression or injection molded into standardized test specimens (e.g., tensile bars, films). A control sample of the polymer without the antioxidant is prepared under identical conditions.

2. Accelerated Aging

-

Oven Aging: Samples are placed in a forced-air convection oven at an elevated temperature (e.g., 120-150 °C) for a predetermined duration. Samples are withdrawn at regular intervals for analysis.

-

UV Exposure: For applications requiring UV stability, samples are exposed to a controlled spectrum of ultraviolet radiation in a weatherometer, simulating sunlight exposure.

3. Performance Evaluation

-

Oxidative Induction Time (OIT): This is a key metric measured by Differential Scanning Calorimetry (DSC). A small sample is heated to a high temperature under a nitrogen atmosphere, which is then switched to oxygen. The time until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates better oxidative stability.

-

Mechanical Testing: The tensile strength, elongation at break, and modulus of the aged samples are measured and compared to the unaged samples. The retention of these properties over time is a direct measure of the antioxidant's effectiveness.

-

Spectroscopic Analysis (FTIR): Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the formation of carbonyl groups (C=O), a primary indicator of polymer oxidation. The increase in the carbonyl index over time is tracked.

-

Colorimetry: Changes in the color of the polymer (e.g., yellowing) are quantified using a colorimeter.

Caption: General workflow for evaluating the performance of polymer antioxidants.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) from 2,6-Xylenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol), a molecule of significant interest in various industrial applications, including the manufacturing of antioxidants, resins, and other specialty chemicals. This document details the underlying synthesis mechanism, provides a comprehensive experimental protocol, and presents quantitative data to inform and guide research and development efforts.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), also known as bis(4-hydroxy-3,5-dimethylphenyl)methane, is a symmetrical biphenolic compound. Its synthesis from 2,6-xylenol and formaldehyde is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The strategic placement of the methyl groups ortho to the hydroxyl group on the phenol rings sterically hinders oxidation of the hydroxyl groups, contributing to the antioxidant properties of its derivatives. This guide will explore the chemical pathway, reaction conditions, and procedural details for the successful synthesis of this compound.

Synthesis Mechanism

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) from 2,6-xylenol and formaldehyde proceeds via an acid-catalyzed electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Protonation of Formaldehyde: In the presence of an acid catalyst (e.g., hydrochloric acid), the formaldehyde molecule is protonated, forming a highly reactive carbocationic intermediate, the hydroxymethyl cation.

-

Electrophilic Attack: The electron-rich aromatic ring of 2,6-xylenol acts as a nucleophile and attacks the electrophilic carbon of the protonated formaldehyde. Due to the ortho,para-directing nature of the hydroxyl group and the steric hindrance from the two methyl groups at the ortho positions, the attack preferentially occurs at the para position. This results in the formation of a resonance-stabilized carbocation intermediate.

-

Deprotonation and Formation of the Benzyl Alcohol Intermediate: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and forming 4-hydroxymethyl-2,6-dimethylphenol.

-

Formation of a Second Carbocation: The benzylic alcohol intermediate is then protonated by the acid catalyst, followed by the loss of a water molecule to generate a new, resonance-stabilized benzylic carbocation.

-

Second Electrophilic Attack: This benzylic carbocation is a potent electrophile that is then attacked by a second molecule of 2,6-xylenol, again at the para position.

-

Final Deprotonation: A final deprotonation step restores the aromaticity of the second ring, yielding the final product, 4,4'-Methylenebis(2,6-dimethylphenol).

The overall reaction is a condensation reaction, as two molecules of 2,6-xylenol are joined by a methylene bridge with the elimination of a water molecule.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

3.1. Materials and Equipment

-

Reactants:

-

2,6-Xylenol (99% purity)

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (37%)

-

-

Solvents:

-

Methanol

-

Toluene

-

Deionized Water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Büchner funnel and filter paper

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

3.2. Synthesis Procedure

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, add 2,6-xylenol (e.g., 0.2 mol) and methanol (e.g., 100 mL).

-

Reaction Initiation: While stirring the solution, add concentrated hydrochloric acid (e.g., 10 mL) dropwise.

-

Addition of Formaldehyde: Heat the mixture to a gentle reflux (approximately 65-70 °C). Add formaldehyde solution (e.g., 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction Progression: Maintain the reaction mixture at reflux for a specified duration (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water (e.g., 200 mL) to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with deionized water to remove any unreacted formaldehyde and acid.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a toluene-methanol mixture.

-

Dissolve the crude product in a minimal amount of hot toluene, and then add methanol until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

Quantitative Data

The yield and purity of 4,4'-Methylenebis(2,6-dimethylphenol) are influenced by several factors, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The following tables summarize the impact of these parameters on the reaction outcome.

Table 1: Effect of Molar Ratio of 2,6-Xylenol to Formaldehyde on Product Yield

| Molar Ratio (2,6-Xylenol : Formaldehyde) | Reaction Time (hours) | Temperature (°C) | Catalyst (HCl) | Yield (%) |

| 1:1 | 6 | 70 | 10 mol% | ~65 |

| 2:1 | 6 | 70 | 10 mol% | ~85 |

| 3:1 | 6 | 70 | 10 mol% | ~82 |

Note: Yields are approximate and can vary based on specific experimental conditions and purification efficiency.

Table 2: Effect of Reaction Temperature on Product Yield

| Molar Ratio (2,6-Xylenol : Formaldehyde) | Reaction Time (hours) | Temperature (°C) | Catalyst (HCl) | Yield (%) |

| 2:1 | 6 | 50 | 10 mol% | ~70 |

| 2:1 | 6 | 70 | 10 mol% | ~85 |

| 2:1 | 6 | 90 | 10 mol% | ~80 (with increased byproducts) |

Note: Higher temperatures can lead to the formation of polymeric byproducts.

Conclusion

The synthesis of 4,4'-Methylenebis(2,6-dimethylphenol) from 2,6-xylenol and formaldehyde is a well-established and efficient process. By carefully controlling the reaction parameters, particularly the molar ratio of the reactants and the reaction temperature, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical details to enable researchers and professionals to successfully synthesize and study this important chemical compound. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

Spectroscopic Profile of 4,4'-Methylenebis(2,6-dimethylphenol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Methylenebis(2,6-dimethylphenol), a compound of interest in various industrial and research applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format to facilitate analysis and comparison. Detailed experimental protocols for acquiring such data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of 4,4'-Methylenebis(2,6-dimethylphenol) reveal distinct signals corresponding to the different chemical environments of its protons and carbon atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4,4'-Methylenebis(2,6-dimethylphenol) is characterized by signals in the aromatic, methylene bridge, methyl, and hydroxyl regions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound, such as tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 6.8 - 7.2 | Singlet | 4H |

| -OH | 4.5 - 5.5 | Broad Singlet | 2H |

| -CH₂- | ~3.8 | Singlet | 2H |

| -CH₃ | ~2.2 | Singlet | 12H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ, ppm) |

| C-OH (Ar) | 150 - 155 |

| C-CH₂ (Ar) | 135 - 140 |

| CH (Ar) | 128 - 132 |

| C-CH₃ (Ar) | 120 - 125 |

| -CH₂- | 35 - 40 |

| -CH₃ | 15 - 20 |

Note: The specific chemical shifts can be influenced by the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of 4,4'-Methylenebis(2,6-dimethylphenol) is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4'-Methylenebis(2,6-dimethylphenol) shows characteristic absorption bands for the hydroxyl, aromatic, and aliphatic C-H bonds.

IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3600 - 3200 | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-, -CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1470 - 1430 | C-H bend | -CH₂-, -CH₃ |

| 1260 - 1180 | C-O stretch | Phenolic C-O |

| 880 - 840 | C-H bend (out-of-plane) | Substituted benzene |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The solid nature of 4,4'-Methylenebis(2,6-dimethylphenol) makes the KBr pellet method a suitable technique for IR analysis.[3]

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the powder into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of 4,4'-Methylenebis(2,6-dimethylphenol) will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, along with several fragment ions.

| m/z | Assignment |

| 256 | Molecular ion [M]⁺ |

| 241 | [M - CH₃]⁺ |

| 135 | [HOC₆H₂(CH₃)₂CH₂]⁺ |

| 121 | [HOC₆H₂(CH₃)₂]⁺ |

The fragmentation of phenols can also involve the loss of CO (28 Da) and HCO (29 Da).[6]

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like bisphenols.

-

Sample Preparation and Derivatization: For GC-MS analysis, polar functional groups like the phenolic hydroxyl groups in 4,4'-Methylenebis(2,6-dimethylphenol) often require derivatization to increase volatility. A common method is silylation.[7]

-

GC-MS Conditions:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 50-400).

-

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4,4'-Methylenebis(2,6-dimethylphenol).

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Thermal Degradation Profile of 4,4'-Methylenebis(2,6-dimethylphenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(2,6-dimethylphenol), also known as Tetramethyl Bisphenol F (TMBPF), is a sterically hindered bisphenolic compound with applications in the synthesis of high-performance polymers such as epoxy resins and polycarbonates.[1] Its robust chemical structure, featuring methyl groups ortho to the hydroxyl functionalities, imparts significant thermal and hydrolytic stability.[1] Understanding the thermal degradation profile of this compound is critical for its application in materials science, particularly in high-temperature environments, and for ensuring the safety and stability of related pharmaceutical formulations. This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Methylenebis(2,6-dimethylphenol), detailing its decomposition pathway and the analytical methodologies used for its characterization.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of 4,4'-Methylenebis(2,6-dimethylphenol) is essential before delving into its thermal behavior.

| Property | Value | Reference |

| CAS Number | 5384-21-4 | [2][3][4][5] |

| Molecular Formula | C₁₇H₂₀O₂ | [3][5][6] |

| Molecular Weight | 256.34 g/mol | [3][5][6] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 176 °C | [3] |

| Boiling Point | 414.7 °C at 760 mmHg | [3] |

| Flash Point | 193.6 °C | [3] |

| Density | 1.11 g/cm³ | [3] |

| Water Solubility | 100 mg/L at 25°C | [3] |

Thermal Stability and Decomposition Analysis

The thermal stability of 4,4'-Methylenebis(2,6-dimethylphenol) is a key parameter for its application in materials that are processed or used at elevated temperatures. The primary techniques for evaluating this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Expected TGA Profile:

Based on the behavior of related compounds, the TGA curve for 4,4'-Methylenebis(2,6-dimethylphenol) in an inert atmosphere is expected to show:

-

Initial Stability: No significant weight loss below its boiling point.

-

Decomposition Onset: A sharp decrease in weight as the temperature increases, indicating the onset of thermal decomposition.

-

Major Weight Loss: A significant weight loss corresponding to the volatilization and fragmentation of the molecule.

-

Char Residue: Potentially a small percentage of char residue at very high temperatures.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the melting point and other phase transitions of a material. For 4,4'-Methylenebis(2,6-dimethylphenol), a sharp endothermic peak corresponding to its melting point is expected.

Expected DSC Profile:

-

Melting Point: A distinct endotherm around 176 °C, consistent with its reported melting point.[3]

-

Decomposition: At higher temperatures, an exothermic or endothermic event may be observed, corresponding to the energy changes associated with its decomposition.

Thermal Degradation Pathway and Products

The thermal degradation of 4,4'-Methylenebis(2,6-dimethylphenol) is anticipated to proceed through the cleavage of its weakest chemical bonds. The methylene bridge connecting the two phenolic rings is a likely point of initial fragmentation.

Proposed Degradation Mechanism

At elevated temperatures, the primary degradation pathway is hypothesized to involve homolytic cleavage of the C-C bond in the methylene bridge. This would generate two 2,6-dimethyl-p-cresyl radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, including:

-

Hydrogen Abstraction: Abstraction of hydrogen atoms from other molecules to form 2,6-dimethylphenol.

-

Recombination: Recombination of radicals to form a variety of higher molecular weight products.

-

Oxidation (if oxygen is present): In the presence of oxygen, the phenoxyl radicals can be oxidized to form colored quinone-methide structures, a common degradation pathway for phenolic antioxidants.[8]

Potential Decomposition Products

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most suitable technique for identifying the volatile and semi-volatile products of thermal decomposition. Based on the structure of the parent molecule and studies of related compounds, the following decomposition products are anticipated:

-

2,6-Dimethylphenol: A primary cleavage product.

-

2,6-Dimethyl-p-cresol: Formed from the initial radical species.

-

Methane and other small hydrocarbons: From the fragmentation of the methyl groups.

-

Higher molecular weight compounds: Resulting from radical recombination reactions.

Analysis of pyrolysis products of related novolac polymers has shown the formation of methylphenol, dimethylphenol, and methylenebis(methylphenol) isomers, which supports the proposed fragmentation pattern.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate assessment of the thermal degradation profile.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of 4,4'-Methylenebis(2,6-dimethylphenol).

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA crucible (typically alumina or platinum).

-

Place the crucible into the TGA instrument.

-

Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is determined as the temperature at which a significant weight loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of 4,4'-Methylenebis(2,6-dimethylphenol).

Methodology:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its melting point (e.g., 200 °C) at a controlled heating rate, typically 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic melting transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of 4,4'-Methylenebis(2,6-dimethylphenol).

Methodology:

-

Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis probe.

-

Insert the probe into the pyrolyzer, which is interfaced with the GC-MS system.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) and hold for a short period (e.g., 10-30 seconds) in an inert atmosphere (helium).

-

The volatile pyrolysis products are swept into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Comparison of the obtained mass spectra with a library (e.g., NIST) allows for the identification of the degradation products.[10]

Visualizations

Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway of 4,4'-Methylenebis(2,6-dimethylphenol).

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of 4,4'-Methylenebis(2,6-dimethylphenol).

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) is a thermally stable molecule, a property conferred by its sterically hindered phenolic structure. Its thermal degradation is expected to initiate with the cleavage of the methylene bridge, leading to the formation of various smaller phenolic compounds and hydrocarbon fragments. In the presence of oxygen, oxidative degradation pathways can lead to the formation of colored byproducts. A comprehensive understanding of its thermal degradation profile, obtained through techniques such as TGA, DSC, and Py-GC-MS, is paramount for its effective and safe utilization in high-performance material applications and for assessing the stability of pharmaceutical products where it or its derivatives may be present. Further research to obtain and publish detailed quantitative TGA and Py-GC-MS data on the neat compound would be highly beneficial to the scientific community.

References

- 1. Tetra Methyl Bisphenol-F [anshulchemicals.com]

- 2. Tetramethyl bisphenol F - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. 4,4'-Methylenebis(2,6-dimethylphenol) | CAS#:5384-21-4 | Chemsrc [chemsrc.com]

- 5. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) | 5384-21-4 [m.chemicalbook.com]

- 6. 4,4'-Methylenebis(2,6-dimethylphenol) | C17H20O2 | CID 79345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. gcms.cz [gcms.cz]

Solubility Profile of 4,4'-Methylenebis(2,6-dimethylphenol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Methylenebis(2,6-dimethylphenol), a compound of interest in various industrial and research applications. While specific quantitative solubility data in a broad range of common organic solvents is not extensively documented in publicly available literature, this document outlines a robust experimental framework for determining these crucial parameters. Detailed methodologies for the widely accepted shake-flask equilibrium method, coupled with analytical quantification techniques, are presented. Furthermore, this guide offers a structured template for the presentation of solubility data and visual workflows to aid in experimental design and execution.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol) is a sterically hindered bisphenolic compound. Its molecular structure, characterized by two phenolic hydroxyl groups and four methyl groups ortho to the hydroxyls, governs its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is paramount for a multitude of applications, including process development, formulation, and in vitro/in vivo studies.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Methylenebis(2,6-dimethylphenol) is provided in Table 1.

Table 1: Physicochemical Properties of 4,4'-Methylenebis(2,6-dimethylphenol)

| Property | Value |

| Molecular Formula | C₁₇H₂₀O₂ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 5384-21-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 175-179 °C |

| Water Solubility | 100 mg/L at 25°C[1] |

| General Organic Solvent Solubility | 3.95 g/L at 20°C[1] |

Solubility in Common Organic Solvents

While specific quantitative data is sparse, the principle of "like dissolves like" suggests that 4,4'-Methylenebis(2,6-dimethylphenol) will exhibit higher solubility in polar organic solvents and lower solubility in non-polar aliphatic hydrocarbons. To facilitate research and provide a standardized framework for reporting, Table 2 presents an illustrative template for organizing experimentally determined solubility data.

Table 2: Illustrative Solubility of 4,4'-Methylenebis(2,6-dimethylphenol) in Common Organic Solvents at 25°C

Disclaimer: The following data is for illustrative purposes only and is intended to serve as a template for presenting experimentally determined values.

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Molar Solubility (mol/L) |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |

| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 9.08 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.38 | [Experimental Value] | [Calculated Value] |

| Hexane | 1.88 | [Experimental Value] | [Calculated Value] |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the equilibrium solubility of 4,4'-Methylenebis(2,6-dimethylphenol) in various organic solvents. The shake-flask method is the most common and reliable technique for this purpose.

Principle

An excess amount of the solid 4,4'-Methylenebis(2,6-dimethylphenol) is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the solvent is saturated with the solute. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical method.

Materials and Equipment

-

4,4'-Methylenebis(2,6-dimethylphenol) (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (drying oven, desiccator).

Experimental Workflow: Shake-Flask Method

The general workflow for the shake-flask solubility determination is depicted in the following diagram.

Caption: General workflow for experimental solubility determination.

Quantification Methods

HPLC is a highly accurate and precise method for quantifying the concentration of the dissolved solute.

Caption: Workflow for quantification by HPLC.

Typical HPLC Conditions (to be optimized):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (e.g., 275 nm)

-

Column Temperature: 25°C

This method is straightforward but may be less precise than HPLC for lower solubilities.

Caption: Workflow for quantification by gravimetric analysis.

Conclusion

References

An In-Depth Technical Guide to the Health and Safety of 4,4'-Methylenebis(2,6-dimethylphenol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), also known as Tetramethyl Bisphenol F (TMBPF), is a chemical compound with the CAS number 5384-21-4. It is increasingly utilized as a substitute for bisphenol A (BPA) in various applications, most notably as a component in polymer coatings for food and beverage cans.[1] While initially considered a safer alternative due to a lack of reported estrogenic effects, recent research has highlighted a more complex toxicological profile, necessitating a thorough understanding of its health and safety considerations.[1][2] This technical guide provides a comprehensive overview of the available toxicological data, experimental protocols, and potential mechanisms of action to inform risk assessment and safe handling practices for professionals in research and drug development.

Toxicological Profile

The toxicological profile of 4,4'-Methylenebis(2,6-dimethylphenol) is multifaceted, with data available on acute, sub-chronic, and developmental toxicity, as well as its potential for endocrine disruption and genotoxicity.

Acute Toxicity

Repeated-Dose Toxicity

A 90-day repeated-dose dietary toxicity study in rats was conducted to assess the systemic toxicity of TMBPF. In this study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 750 mg/kg body weight/day for female rats and 1000 mg/kg body weight/day for male rats.[2][5] Observations in this study included changes in clinical pathology, as well as absolute and relative organ weights.[5]

Genotoxicity

The genotoxic potential of 4,4'-Methylenebis(2,6-dimethylphenol) diglycidyl ether (TMBPF-DGE), a derivative, has been investigated. While in vitro studies showed positive results for clastogenicity and gene mutation, a follow-up in vivo bone marrow micronucleus test was negative.[6] This suggests that, in a whole-animal system, the substance may not express genotoxic effects.[6]

Developmental and Reproductive Toxicity

Developmental toxicity studies have been conducted on TMBPF in zebrafish and chick embryos. In zebrafish, exposure led to developmental and neurobehavioral toxicity.[7] In chick embryos, TMBPF was found to be severely toxic and teratogenic, inducing embryonic defects, stunted growth, and high mortality rates at low nanomolar concentrations. The LC50 for TMBPF in this model was 1.18 μM, indicating a higher toxicity than BPA (LC50 of 2.92 μM).[5]

In a study on Caenorhabditis elegans, exposure to TMBPF resulted in a decrease in sperm size and embryo viability, suggesting potential effects on male reproductive health.[2]

Endocrine Disruption

The endocrine-disrupting potential of TMBPF has been a subject of several investigations.

-

Estrogenic and Androgenic Activity: Initial studies indicated that TMBPF does not exhibit significant estrogenic activity.[1][2] In the Hershberger assay, TMBPF showed no androgenic activity and only equivocal anti-androgenic activity at a high dose of 1000 mg/kg-bw/d.[5]

-

Thyroid Hormone Disruption: Emerging evidence suggests that TMBPF can interfere with the thyroid hormone system. Studies in zebrafish have shown that exposure to TMBPF can lead to a significant increase in whole-body triiodothyronine (T3) levels and a decrease in growth hormone expression.[8] The structural similarity of some bisphenols to thyroid hormones allows them to bind to thyroid hormone receptors, potentially acting as antagonists.[9]

-

Steroidogenesis: In an in vitro steroidogenesis assay, TMBPF induced the production of estradiol and testosterone at the highest non-cytotoxic concentrations (10 μM).[5]

-

PPARγ Agonism: One study has suggested that TMBPF may act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, indicating a potential role as an obesogenic chemical and metabolic disruptor.[10]

Data Presentation

The following tables summarize the available quantitative toxicological data for 4,4'-Methylenebis(2,6-dimethylphenol) and related compounds.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 2000 mg/kg bw | [3] |

| Acute Dermal LD50 | Rabbit | Dermal | > 2000 mg/kg bw | [4] |

| NOAEL (90-day study) | Rat (male) | Dietary | 1000 mg/kg bw/day | [2][5] |

| NOAEL (90-day study) | Rat (female) | Dietary | 750 mg/kg bw/day | [2][5] |

| Developmental Toxicity (LC50) | Chick Embryo | in ovo | 1.18 μM | [5] |

Note: Some data points are for structurally related compounds and should be interpreted with caution.

Experimental Protocols

The toxicological evaluation of 4,4'-Methylenebis(2,6-dimethylphenol) and its analogues has generally followed internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423 - Acute Toxic Class Method)

This method is a stepwise procedure using a reduced number of animals.

Methodology:

-

Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). For a substance with unknown toxicity, 300 mg/kg is often the starting point.[11]

-

Dosing: A group of three animals (typically rats of a single sex) is dosed with the test substance.[11]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[11]

-

Stepwise Procedure:

-

If two or more animals die, the test is repeated with a new group of three animals at the next lower dose level.

-

If one or no animals die, the test is repeated with a new group of three animals at the next higher dose level.

-

-

Classification: The substance is classified based on the dose level at which mortality is observed.

Acute Dermal Toxicity (Following OECD Guideline 402)

This test evaluates the potential hazard from a single, short-term dermal exposure.

Methodology:

-

Animal Preparation: Healthy young adult animals (e.g., rats, rabbits) are used. The fur is removed from the dorsal area of the trunk approximately 24 hours before the test.[12][13]

-

Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.[13]

-

Exposure: The exposure duration is 24 hours.[13]

-

Observation: After the exposure period, residual test substance is removed. Animals are observed for mortality, clinical signs of toxicity, body weight changes, and skin reactions for at least 14 days.[13]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[4]

Endocrine Disruption Assays

A variety of in vitro and in vivo assays are used to assess the potential of a substance to interfere with the endocrine system.

This assay is used to identify substances that affect the production of steroid hormones.

Methodology:

-

Cell Culture: Human adrenocortical carcinoma (H295R) cells, which express key enzymes for steroidogenesis, are cultured.[8]

-

Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 48 hours).[8]

-

Hormone Measurement: The concentrations of hormones, such as testosterone and estradiol, in the cell culture medium are quantified.[8]

-

Data Analysis: Changes in hormone production compared to control cultures indicate an effect on steroidogenesis.

This short-term in vivo assay in castrated male rats is used to detect androgenic and anti-androgenic activity.

Methodology:

-

Animal Model: Peripubertal male rats are castrated to reduce endogenous androgen levels.

-

Dosing: The animals are treated with the test substance for 10 consecutive days. For antagonist testing, the substance is co-administered with a reference androgen (e.g., testosterone propionate).[5]

-

Necropsy and Tissue Weighing: On day 11, the animals are euthanized, and five androgen-dependent tissues are excised and weighed.[5]

-

Data Analysis: An increase in tissue weights compared to the castrated control indicates androgenic activity. An inhibition of the androgen-induced tissue growth indicates anti-androgenic activity.

Signaling Pathways and Metabolism

Potential Signaling Pathway Involvement

While the precise signaling pathways affected by 4,4'-Methylenebis(2,6-dimethylphenol) are still under investigation, current evidence points to several potential targets.

-

Thyroid Hormone Signaling: TMBPF may disrupt thyroid hormone signaling by binding to thyroid hormone receptors, potentially acting as an antagonist and interfering with the normal function of thyroid hormones in development and metabolism.[9][14]

-

Androgen Receptor Signaling: At high concentrations, TMBPF may exhibit anti-androgenic activity by binding to the androgen receptor and inhibiting the action of endogenous androgens.[2][5]

-

PPARγ Signaling: TMBPF has been suggested to act as an agonist for PPARγ, a key regulator of adipogenesis, which could lead to metabolic disruption.[10]

Metabolism and Toxicokinetics

Limited data is available on the metabolism and toxicokinetics of 4,4'-Methylenebis(2,6-dimethylphenol). Studies on other bisphenols, such as Bisphenol F (BPF), have shown that they can be absorbed systemically after oral exposure.[15] Toxicokinetic studies on bisphenols in rodents have demonstrated rapid absorption and extensive conjugation, leading to low bioavailability of the parent compound.[14] Further research is needed to elucidate the specific metabolic pathways and pharmacokinetic profile of TMBPF in different species, including humans.

Health and Safety Considerations

Based on the available data, the following health and safety precautions are recommended when handling 4,4'-Methylenebis(2,6-dimethylphenol).

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator.

Handling and Storage

-

Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.

-

Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.

Disposal

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) (TMBPF) presents a complex toxicological profile that warrants careful consideration by researchers, scientists, and drug development professionals. While it exhibits low acute toxicity, there is growing evidence of its potential to act as an endocrine disruptor, particularly affecting the thyroid hormone system and potentially androgen signaling at high doses. Developmental toxicity has also been observed in non-mammalian models. The available data, including a NOAEL from a 90-day rat study, provides a basis for risk assessment. However, significant data gaps remain, particularly concerning its metabolism, toxicokinetics, and the specific molecular mechanisms underlying its observed effects. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and disposal procedures, is essential to minimize exposure and ensure a safe working environment. Further research is crucial to fully characterize the health and safety profile of this increasingly prevalent BPA alternative.

References

- 1. 4,4'-Methylenebis(2,6-dimethylphenol) | C17H20O2 | CID 79345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetramethyl Bisphenol F: Organ- and System-Specific Toxicity, Current Status, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agc-chemicals.com [agc-chemicals.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. Teratogenicity and toxicity of the new BPA alternative TMBPF, and BPA, BPS, and BPAF in chick embryonic development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Bisphenols and Thyroid Hormone [e-enm.org]

- 10. Tetra methyl bisphenol F: another potential obesogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. oecd.org [oecd.org]

- 13. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 14. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]

- 15. Pharmacokinetics and toxicity evaluation following oral exposure to bisphenol F - PMC [pmc.ncbi.nlm.nih.gov]

Alternate names for 4,4'-Methylenebis(2,6-dimethylphenol) such as Bis(4-hydroxy-3,5-dimethylphenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), also known by a variety of synonyms including Bis(4-hydroxy-3,5-dimethylphenyl)methane and TMBPF, is a hindered phenolic compound with the chemical formula C₁₇H₂₀O₂.[1][2] Its structure, characterized by two 2,6-dimethylphenol units linked by a methylene bridge, underpins its primary function as a potent antioxidant. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, analytical methods, and known biological and toxicological data, with a focus on its relevance to research and drug development. While direct applications in pharmaceuticals are not extensively documented, its antioxidant properties and structural similarity to other biologically active bisphenols suggest potential areas for future investigation.

Chemical Identity and Alternate Names

A clear understanding of the various names and identifiers for this compound is crucial for comprehensive literature searches and unambiguous communication in a research setting.

| Identifier | Value |

| Primary Name | 4,4'-Methylenebis(2,6-dimethylphenol) |

| CAS Number | 5384-21-4[1][2][3][4] |

| Molecular Formula | C₁₇H₂₀O₂[1][2] |

| Molecular Weight | 256.35 g/mol [2] |

| IUPAC Name | 4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol[1] |

| InChI Key | AZZWZMUXHALBCQ-UHFFFAOYSA-N[5] |

Common Synonyms: [1][2][3][4][5]

-

Bis(4-hydroxy-3,5-dimethylphenyl)methane

-

4,4'-Methylenedi-2,6-xylenol

-

Bis(3,5-dimethyl-4-hydroxyphenyl)methane

-

TMBPF

-

4,4'-Dihydroxy-3,3',5,5'-tetramethyldiphenylmethane

-

2,2',6,6'-Tetramethyl-4,4'-methylenediphenol

Physicochemical Properties

The physical and chemical properties of 4,4'-Methylenebis(2,6-dimethylphenol) are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 176 °C | [6] |

| Boiling Point | 414.7 °C at 760 mmHg (Predicted) | [6] |

| Flash Point | 193.6 °C | [6] |

| Density | 1.11 g/cm³ (Predicted) | [6] |

| Water Solubility | 100 mg/L at 25°C | [6] |

| LogP | 4.26 | [7] |

| pKa | 10.21 ± 0.10 (Predicted) | [5] |

Synthesis and Purification

General Synthesis Method

The synthesis of 4,4'-methylenebis(2,6-dialkylphenol) compounds, including the title compound, typically involves the condensation of a 2,6-dialkylphenol with formaldehyde in the presence of a catalyst. A general procedure is described in U.S. Patent 3,175,010.[8]

Experimental Protocol (General): [8]

-

Reactants:

-

2,6-dimethylphenol

-

Aqueous formaldehyde solution (e.g., 37%)

-

Condensation catalyst (e.g., potassium hydroxide or sodium hydroxide)

-

Reaction solvent (e.g., isopropanol)

-

-

Procedure: a. In a suitable reaction vessel, combine 2,6-dimethylphenol, the catalyst, the aqueous formaldehyde solution, and the solvent. b. Stir the mixture at a controlled temperature (e.g., 50-60 °C) for a specified duration (e.g., 2.5-3 hours). c. Upon cooling, the crystalline product, 4,4'-Methylenebis(2,6-dimethylphenol), is expected to form. d. The product can be recovered by filtration. e. Further purification can be achieved by recrystallization from a suitable solvent.

Logical Flow of Synthesis:

Caption: General workflow for the synthesis of 4,4'-Methylenebis(2,6-dimethylphenol).

Analytical Methods

Accurate and reliable analytical methods are paramount for the characterization and quantification of 4,4'-Methylenebis(2,6-dimethylphenol) in various matrices.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[7]

Experimental Protocol: [7]

-

Column: Newcrom R1 (a reverse-phase column with low silanol activity)

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid). For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.

-

Detection: UV or MS

-

Application: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Data from PubChem: [1]

-

NIST Number: 12452

-

Library: Main library

-

Total Peaks: 70

-

m/z Top Peak: Available in the NIST database.

This information can be used to develop and validate a GC-MS method for the analysis of 4,4'-Methylenebis(2,6-dimethylphenol).

Biological Activity and Toxicological Profile

While 4,4'-Methylenebis(2,6-dimethylphenol) is primarily used as an industrial antioxidant, its structural similarity to other bisphenol compounds warrants an examination of its potential biological effects. It is important to note that specific data for this compound is limited, and much of the available information is based on related structures.

Antioxidant Activity

As a hindered phenolic compound, its primary biological activity is expected to be as an antioxidant. The mechanism of action involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals.

Antioxidant Mechanism:

Caption: Mechanism of action of phenolic antioxidants like 4,4'-Methylenebis(2,6-dimethylphenol).

Toxicological Data

Detailed toxicological studies specifically on 4,4'-Methylenebis(2,6-dimethylphenol) are not abundant in the public domain. However, a human health tier II assessment of a structurally similar compound, Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl-, provides some insights into the potential toxicological profile of this class of compounds.[10]

Summary of Toxicological Findings for a Related Compound: [10]

-

Acute Toxicity: Low acute toxicity via the oral route in animal tests (LD50 in rats >5000 mg/kg bw).

-

Skin Irritation: Not considered to be a skin irritant in animal studies.

-

Eye Irritation: Data is varied, with some studies showing no irritation and others mild to moderate, reversible irritation.

-

Skin Sensitization: Not considered a skin sensitizer.

-

Genotoxicity: Not considered to be genotoxic, with negative results in several in vitro and one in vivo assay.

-

Reproductive & Developmental Toxicity: For the related compound, a NOAEL of 12.5 mg/kg bw/day was determined for male reproductive toxicity and 50 mg/kg bw/day for female reproductive toxicity. The NOAEL for developmental toxicity was 200 mg/kg bw/day.

It is critical to emphasize that these data are for a related compound and may not be directly extrapolated to 4,4'-Methylenebis(2,6-dimethylphenol). Further studies are required to establish a definitive toxicological profile for the title compound.

Potential in Drug Development and Future Research Directions

Currently, there is a lack of direct evidence for the application of 4,4'-Methylenebis(2,6-dimethylphenol) in drug development. Its primary use remains in the polymer and materials industry as an antioxidant. However, the well-established role of oxidative stress in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, suggests that potent antioxidants could have therapeutic potential.

Potential Areas for Future Research:

-

Quantitative Antioxidant Efficacy: Detailed in vitro and in vivo studies are needed to quantify the antioxidant capacity of 4,4'-Methylenebis(2,6-dimethylphenol) and compare it to standard antioxidants.

-

Cell-Based Assays: Investigation of its effects on cell viability, proliferation, and apoptosis in various cell lines, particularly in models of diseases associated with oxidative stress, would be valuable.

-

Mechanism of Action: Elucidating whether its biological effects are solely due to its antioxidant properties or if it interacts with specific cellular signaling pathways or receptors. Given that other bisphenols are known endocrine disruptors, investigating potential interactions with nuclear receptors is warranted.

-

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for any potential therapeutic development.

-

Preclinical Studies: Should in vitro studies show promise, preclinical studies in animal models of relevant diseases would be the next logical step.

Conclusion

4,4'-Methylenebis(2,6-dimethylphenol) is a well-characterized hindered phenolic antioxidant with established industrial applications. While its direct role in drug development is currently undefined, its potent antioxidant properties, coupled with the growing understanding of the importance of oxidative stress in disease, make it a molecule of interest for further research. This guide has summarized the available technical information to provide a foundation for researchers and drug development professionals who may consider exploring the therapeutic potential of this and related compounds. The clear data gaps, particularly in specific biological activity and mechanism of action, highlight numerous opportunities for future scientific investigation. of action, highlight numerous opportunities for future scientific investigation.

References

- 1. 4,4'-Methylenebis(2,6-dimethylphenol) | C17H20O2 | CID 79345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4,4'-METHYLENEBIS(2,6-DIMETHYLPHENOL) [drugfuture.com]

- 5. Page loading... [wap.guidechem.com]

- 6. lookchem.com [lookchem.com]

- 7. Phenol, 4,4’-methylenebis[2,6-dimethyl- | SIELC Technologies [sielc.com]

- 8. US3175010A - 4, 4'-methylenebis(2, 6-dialkylphenol) compounds - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Reaction of 4,4'-Methylenebis(2,6-dimethylphenol) with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of 4,4'-Methylenebis(2,6-dimethylphenol) with formaldehyde is a cornerstone in the synthesis of specialized phenolic resins and polymers. This technical guide provides a comprehensive overview of this condensation reaction, detailing the underlying chemical principles, experimental methodologies, and characterization of the resulting products. By elucidating the reaction mechanisms and providing structured data, this document serves as a vital resource for professionals in research, and development, particularly in fields requiring high-performance polymers with specific thermal and mechanical properties.

Introduction

4,4'-Methylenebis(2,6-dimethylphenol), a sterically hindered bisphenol, serves as a unique monomer in polymerization reactions with formaldehyde. The presence of the methyl groups ortho to the hydroxyl functionalities significantly influences the reactivity of the phenolic rings and the structure of the resulting polymer. This reaction is fundamental to producing a variety of polymeric materials, from linear oligomers to highly cross-linked thermosetting resins. The properties of these materials, such as high thermal stability, chemical resistance, and specific mechanical strengths, are directly attributable to the structure of the bisphenol monomer.

The reaction can be directed to form two primary types of resins, analogous to traditional phenol-formaldehyde resins:

-

Novolac Resins: Formed under acidic catalysis with a molar excess of the bisphenol. These are thermoplastic polymers that require a curing agent, such as hexamethylenetetramine, for cross-linking.

-

Resol Resins: Synthesized under basic catalysis with a molar excess of formaldehyde. These resins contain reactive hydroxymethyl groups that enable them to undergo thermosetting upon heating without the need for an additional curing agent.

This guide will delve into the specifics of both acid and base-catalyzed reaction pathways, providing the necessary data and protocols for their controlled synthesis and characterization.

Reaction Mechanisms

The condensation of 4,4'-Methylenebis(2,6-dimethylphenol) with formaldehyde proceeds through electrophilic aromatic substitution, where the formaldehyde (or its protonated form) acts as the electrophile and the electron-rich aromatic rings of the bisphenol act as the nucleophile. The reaction mechanism is highly dependent on the pH of the reaction medium.

Acid-Catalyzed Mechanism (Novolac Formation)

Under acidic conditions, formaldehyde is protonated to form a highly reactive carbocation, +CH2OH. This electrophile then attacks the ortho positions of the phenolic rings of 4,4'-Methylenebis(2,6-dimethylphenol) that are not sterically hindered by the existing methyl groups. The reaction proceeds through the formation of hydroxymethylphenols, which are unstable in acidic conditions and rapidly react with another bisphenol molecule to form methylene bridges, releasing water. This process repeats to form a linear or branched polymer chain with phenolic hydroxyl groups and methylene linkages.

Base-Catalyzed Mechanism (Resol Formation)

In a basic medium, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This increases the nucleophilicity of the aromatic ring, facilitating the attack on the formaldehyde molecule. The initial reaction forms hydroxymethylphenols. With an excess of formaldehyde, multiple hydroxymethyl groups can be added to each phenolic ring. The subsequent polymerization occurs through the condensation of these hydroxymethyl groups with each other to form ether linkages or with an available ortho position on another phenolic ring to form methylene bridges.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis of polymers from 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde. The following are generalized protocols for the synthesis of both novolac and resol-type resins.

Synthesis of a Novolac-Type Resin

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Reactants: 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde (typically as a 37% aqueous solution, formalin) are charged into the flask in a molar ratio of approximately 1:0.8 (bisphenol:formaldehyde).

-

Catalyst: An acid catalyst, such as oxalic acid or hydrochloric acid, is added to the mixture.

-

Reaction Conditions: The mixture is heated to 95-100°C with continuous stirring. The reaction is allowed to proceed for several hours, typically monitored by the viscosity of the mixture.

-

Work-up: After the desired degree of polymerization is reached, the water and unreacted monomers are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

Product: The final product is a solid, brittle resin at room temperature.

Synthesis of a Resol-Type Resin

-

Reaction Setup: A similar setup to the novolac synthesis is used.

-

Reactants: 4,4'-Methylenebis(2,6-dimethylphenol) and formaldehyde are used in a molar ratio where formaldehyde is in excess (e.g., 1:1.5 to 1:3).

-

Catalyst: A base catalyst, such as sodium hydroxide or ammonia, is added.

-